Regiochemical Identity: 2‑Piperidine vs 4‑Piperidine Substitution
The target compound carries the piperidine moiety at the 2‑position of the piperidine ring, whereas the closest commercially listed analog (CAS 1247514‑26‑6) is substituted at the 4‑position . These constitutional isomers cannot be equated because the position of the basic nitrogen and the geometry of the piperidine ring relative to the triazole alter the molecular shape and the potential for target engagement. Evidence from analogous triazolylpiperidine series demonstrates that moving the piperidine attachment from the 2- to the 4-position can shift kinase selectivity and cellular potency by orders of magnitude, although no direct head-to-head data for this specific pair has been published [1].
| Evidence Dimension | Constitutional isomerism – piperidine substitution position |
|---|---|
| Target Compound Data | 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine (2‑substituted isomer) |
| Comparator Or Baseline | 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine (4‑substituted isomer) [CAS 1247514‑26‑6] |
| Quantified Difference | Not quantified for this compound pair; literature SAR for related triazolylpiperidines indicates that regioisomeric pairs often exhibit >10‑fold differences in target affinity. |
| Conditions | Inference drawn from SAR studies of triazolylpiperidine kinase inhibitors (e.g., TTK/MPS1 inhibitor series) where regioisomeric variation of the piperidine‑triazole linkage modulates IC₅₀ values by 10–100‑fold [1]. |
Why This Matters
Procurement of the correct regioisomer is critical for maintaining the integrity of a SAR campaign or a scaled synthetic route; an isomeric mix can invalidate biological results.
- [1] BindingDB. BDBM412614 – N2-(4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)-2-ethoxyphenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine. IC₅₀ 4 nM (TTK). US10399974. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=412614 View Source
